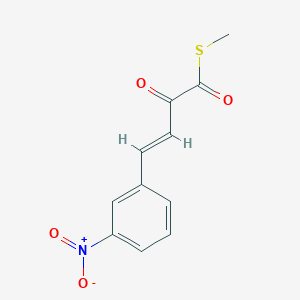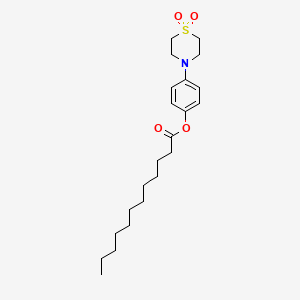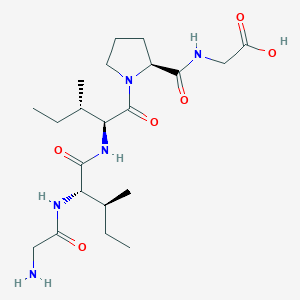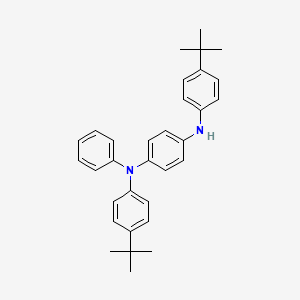![molecular formula C28H36N4+2 B12527822 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 807314-60-9](/img/structure/B12527822.png)
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-]: is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of pyridinium and piperidinyl groups connected through a phenylenebis(methylene) linkage. It is often used in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium groups to pyridine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism by which Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves interactions with specific molecular targets. The pyridinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. The piperidinyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: This compound shares a similar structure but lacks the piperidinyl groups, which may affect its chemical and biological properties.
N,N’-4-Xylylenebis(pyridinium): Another related compound with a similar core structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to the presence of both pyridinium and piperidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .
Eigenschaften
CAS-Nummer |
807314-60-9 |
|---|---|
Molekularformel |
C28H36N4+2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
4-piperidin-1-yl-1-[[4-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H36N4/c1-3-15-31(16-4-1)27-11-19-29(20-12-27)23-25-7-9-26(10-8-25)24-30-21-13-28(14-22-30)32-17-5-2-6-18-32/h7-14,19-22H,1-6,15-18,23-24H2/q+2 |
InChI-Schlüssel |
SVAAENNVLVWYJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)


![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)


![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)



![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
